molecular formula C16H20N4O3S B2926069 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1172939-58-0

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2926069
CAS No.: 1172939-58-0
M. Wt: 348.42
InChI Key: LDGSRZTVMRFDIC-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound Known for its intricate structure, this compound features a pyrazole ring fused with morpholine and a thiophene moiety, making it intriguing for research in various chemical and biological fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of the pyrazole ring: : Start with appropriate precursors such as hydrazine and a 1,3-dicarbonyl compound. This reaction is often performed in acidic conditions to facilitate ring closure.

  • Attachment of the morpholine group: : Through nucleophilic substitution or amidation reactions, the morpholine group is introduced. This step requires specific catalysts and reaction conditions.

  • Introduction of the thiophene moiety: : The thiophene group is added via a coupling reaction, often using palladium catalysts.

Industrial Production Methods

Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods often utilize:

  • Batch reactors: : For controlled, stepwise reactions.

  • Continuous flow reactors: : For enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions including:

  • Oxidation: : Can be oxidized under strong oxidative conditions, potentially altering the thiophene or pyrazole rings.

  • Reduction: : The compound may be reduced, especially targeting the carbonyl group within the morpholine moiety.

  • Substitution: : Functional groups can be substituted, particularly on the pyrazole ring or thiophene moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products

Products vary based on the reactions, but typically include oxidized or reduced forms of the initial compound, as well as derivatives with different functional groups.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in synthetic organic chemistry for creating complex molecules.

Biology

Its unique structure offers potential as a pharmacophore in drug discovery, especially for targeting enzymes or receptors.

Medicine

Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

Industry

Used in the development of advanced materials or as a part of catalytic systems.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. For instance, the pyrazole ring can mimic biological substrates, allowing the compound to inhibit specific enzymes or receptors. The exact mechanism involves:

  • Binding to active sites: : The compound fits into enzyme or receptor active sites, blocking normal function.

  • Modulating signaling pathways: : By interacting with proteins involved in signaling cascades, it can alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-acetamide

  • 2-(5-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

The presence of the thiophene moiety and the specific arrangement of functional groups in 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide confer unique chemical properties and reactivity profiles that differentiate it from similar compounds

Properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12-9-14(16(22)19-4-6-23-7-5-19)18-20(12)11-15(21)17-10-13-3-2-8-24-13/h2-3,8-9H,4-7,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGSRZTVMRFDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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